1-Fluorosulfonyloxy-3-phenylbenzene
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Overview
Description
1-Fluorosulfonyloxy-3-phenylbenzene is a useful research compound. Its molecular formula is C12H9FO3S and its molecular weight is 252.26. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Enhancements
1-Fluorosulfonyloxy-3-phenylbenzene contributes significantly to advancements in organic synthesis, particularly in facilitating novel reactions. For instance, it's involved in the Brønsted acid-promoted rearrangements of arylbenzyl ethers to o-benzylphenols, enhancing the efficiency of synthesizing complex organic molecules (Luzzio & Chen, 2009). Additionally, its role in sulfur(VI) fluoride exchange (SuFEx) chemistry has been highlighted, allowing for expansive covalent bonding of proteins, which opens new avenues for biochemical research and biotherapeutic applications (Liu et al., 2021).
Environmental Remediation Techniques
The compound's utility extends into environmental science, particularly in the remediation of persistent organic pollutants. Research on heat-activated persulfate oxidation for in-situ groundwater remediation showcases the compound's effectiveness in degrading perfluoroalkyl substances, a notorious class of environmental pollutants (Park et al., 2016).
Materials Science Innovations
In materials science, this compound contributes to the development of novel materials with unique properties. For example, it's involved in the synthesis of fluorinated sulfonated poly(arylene ether)s, which show promise for use in highly conducting and stable proton exchange membranes for fuel cells, demonstrating improved performance over commercial alternatives (Kim, Park, & Lee, 2020).
Advanced Fluorination Techniques
The compound is instrumental in developing new fluorination techniques, crucial for synthesizing fluorinated organic molecules that are increasingly important in pharmaceuticals and agrochemicals. Its role in the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, underscores the expanding toolkit available for fluorine chemistry (Umemoto, Singh, Xu, & Saito, 2010).
Mechanism of Action
Target of Action
It is known that sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The mode of action of 1-Fluorosulfonyloxy-3-phenylbenzene involves the formation of covalent bonds between binding proteins and their targets . This compound is part of a class of molecules known as fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical is highly active and can covalently target different side chain orientations .
Biochemical Pathways
Sulfonyl fluorides, in general, have been used in the sulfur (vi) fluoride exchange (sufex) reactions, a concept pioneered as the next generation of click chemistry .
Result of Action
The formation of covalent bonds between binding proteins and their targets, as mentioned in the mode of action, could result in changes to the function or activity of these targets .
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRFCSTZIHPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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